molecular formula C9H10O4S B1312412 Methyl 3-(methylsulfonyl)benzoate CAS No. 22821-69-8

Methyl 3-(methylsulfonyl)benzoate

Cat. No.: B1312412
CAS No.: 22821-69-8
M. Wt: 214.24 g/mol
InChI Key: QJLLSNKBORJJHO-UHFFFAOYSA-N
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Description

Methyl 3-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H10O4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a methylsulfonyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(methylsulfonyl)benzoate typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(methylsulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-(methylsulfonyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and the ester group .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(methylsulfonyl)benzoate is unique due to the specific positioning of the methylsulfonyl group, which can influence its reactivity and interactions in chemical and biological systems. This positioning can lead to different physical and chemical properties compared to its isomers .

Properties

IUPAC Name

methyl 3-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-13-9(10)7-4-3-5-8(6-7)14(2,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLLSNKBORJJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424078
Record name METHYL 3-(METHYLSULFONYL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22821-69-8
Record name METHYL 3-(METHYLSULFONYL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(methylsulfonyl)benzoic acid (1) (1.5 g, 7.5 mmol) in methanol (25 mL) sulfuric acid (1.5 mL) was added and the reaction mixture was heated to reflux for 8 h. On completion, solvent was removed, diluted with water (40 mL) and extracted with ethyl acetate (60 mL×3). The combined organic layer was washed saturated sodium bicarbonate solution, brine, dried over sodium sulphate and concentrated to afford the title compound 2 (1.6 g, 99%) which was used for further reaction.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 3-methylsulfonylbenzoic acid (10 g, 50 mmol) in anhydrous methanol (100 mL) was added conc. sulfuric acid (10 mL). The mixture was refluxed for 4 hours and then concentrated to one-third volume. Water (200 mL) was added, and the mixture was extracted with diethyl ether. The organic extract was washed with 10% sodium carbonate solution, and dried over Na2SO4. After concentration, 8.6 g (81%) of methyl 3-methylsulfonylbenzoate was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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